molecular formula C13H20O B098943 4-Methyl-2,5-diisopropylphenol CAS No. 15269-16-6

4-Methyl-2,5-diisopropylphenol

Cat. No.: B098943
CAS No.: 15269-16-6
M. Wt: 192.3 g/mol
InChI Key: UJBZHJNVIHOWFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2, 5-Diisopropyl-4-methylphenol, also known as 2, 5-diisopropyl-p-cresol, 8CI or 4-methyl-2, 5-diisopropylphenol, belongs to the class of organic compounds known as aromatic monoterpenoids. These are monoterpenoids containing at least one aromatic ring. 2, 5-Diisopropyl-4-methylphenol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2, 5-diisopropyl-4-methylphenol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, 2, 5-diisopropyl-4-methylphenol can be found in herbs and spices. This makes 2, 5-diisopropyl-4-methylphenol a potential biomarker for the consumption of this food product.

Properties

CAS No.

15269-16-6

Molecular Formula

C13H20O

Molecular Weight

192.3 g/mol

IUPAC Name

4-methyl-2,5-di(propan-2-yl)phenol

InChI

InChI=1S/C13H20O/c1-8(2)11-7-13(14)12(9(3)4)6-10(11)5/h6-9,14H,1-5H3

InChI Key

UJBZHJNVIHOWFA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C(C)C)O)C(C)C

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)O)C(C)C

melting_point

52.7°C

Key on ui other cas no.

15269-16-6

physical_description

Solid

Synonyms

4-Methyl-2,5-diisopropylphenol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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